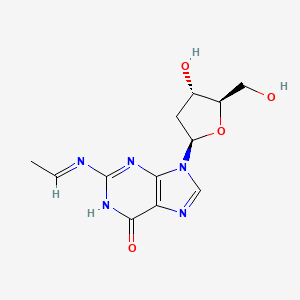![molecular formula C14H13N3O2 B12911029 2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine CAS No. 93276-54-1](/img/structure/B12911029.png)
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features an imidazo[1,2-a]pyrazine core substituted with a 2,4-dimethoxyphenyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide . This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyrazine derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to reduced inflammation . Additionally, it can induce clustering of viral nucleoproteins, thereby exhibiting anti-viral activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the nitrogen positioning within the ring.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring fused to the imidazole ring.
Uniqueness
2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a scaffold for various functionalizations makes it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
93276-54-1 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H13N3O2/c1-18-10-3-4-11(13(7-10)19-2)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3 |
Clave InChI |
IEIDIHCYHJISDO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CN3C=CN=CC3=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)

![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)

![Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-](/img/structure/B12910965.png)


![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)



![2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911009.png)
